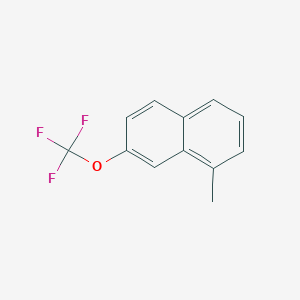

1-Methyl-7-(trifluoromethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-methyl-7-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-8-3-2-4-9-5-6-10(7-11(8)9)16-12(13,14)15/h2-7H,1H3 |

InChI Key |

PYRPQJAEXONDNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 7 Trifluoromethoxy Naphthalene

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 1-Methyl-7-(trifluoromethoxy)naphthalene suggests several potential disconnection points. The most logical disconnections involve the carbon-oxygen bond of the trifluoromethoxy group or the carbon-carbon bond of the methyl group.

Primary Retrosynthetic Pathways:

C-OCF3 Bond Disconnection: This approach disconnects the trifluoromethoxy group, leading to a 7-hydroxy-1-methylnaphthalene or a related derivative as the key precursor. The subsequent forward synthesis would then involve a trifluoromethoxylation reaction. This is often the most explored route due to the availability of various trifluoromethoxylation reagents.

C-Methyl Bond Disconnection: This strategy involves disconnecting the methyl group, pointing towards a 7-(trifluoromethoxy)naphthalene derivative that can be methylated. However, regioselective methylation of naphthalenes can be challenging.

Naphthalene (B1677914) Ring Formation: A more complex approach involves the construction of the naphthalene ring system from acyclic or monocyclic precursors already bearing the required methyl and trifluoromethoxy functionalities or their precursors. A potential route could involve a Diels-Alder reaction between a suitably substituted 2-pyrone and an aryne, followed by decarboxylation to form the naphthalene core. rsc.org

Given the challenges associated with regioselective C-H functionalization on a pre-existing substituted naphthalene, the most strategic approach generally focuses on the introduction of the trifluoromethoxy group onto a pre-functionalized 1-methylnaphthalene (B46632) scaffold. Therefore, 7-hydroxy-1-methylnaphthalene or 7-amino-1-methylnaphthalene are key strategic precursors for trifluoromethoxylation reactions.

Multi-Step Synthesis Pathways: Design and Execution

The synthesis of this compound can be approached through several distinct pathways, primarily categorized by the nature of the trifluoromethoxylation step.

Electrophilic trifluoromethoxylation typically involves the reaction of an electron-rich aromatic substrate with a reagent that acts as an electrophilic "OCF3+" source. However, true electrophilic "OCF3+" reagents are highly reactive and unstable. More common are radical-based pathways that can be initiated by electrophilic reagents. For the synthesis of this compound, this would likely start from 1-methylnaphthalene. Direct C-H trifluoromethoxylation of (hetero)arenes can be achieved using radical-based methods. nih.gov

A potential pathway could involve the direct C-H trifluoromethoxylation of 1-methylnaphthalene. However, controlling the regioselectivity of such reactions on the naphthalene core is a significant challenge, often leading to a mixture of isomers. wordpress.com A more controlled approach would involve the trifluoromethoxylation of a pre-functionalized precursor like 7-hydroxy-1-methylnaphthalene. Reagents like the Togni reagent can be used for the O-trifluoromethylation of phenols. researchgate.net

Table 1: Representative Electrophilic Trifluoromethoxylation Conditions

| Precursor | Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Methylnaphthalene | Bis(trifluoromethyl)peroxide (BTMP) | [Ru(bpy)3][PF6]2 | MeCN | Room Temp | Variable (regioisomeric mixture) |

| 7-Hydroxy-1-methylnaphthalene | Togni Reagent II | Cs2CO3 | CHCl3 | Room Temp | Moderate to Good |

Nucleophilic trifluoromethoxylation involves the reaction of a nucleophilic source of the trifluoromethoxide anion (-OCF3) with an electrophilic aromatic substrate. A common strategy for synthesizing aryl trifluoromethyl ethers is the reaction of an aryl halide or sulfonate with a trifluoromethoxide source. rsc.org

For the synthesis of this compound, a plausible route would start with 7-bromo-1-methylnaphthalene (B1281307) or 1-methyl-7-naphthalenesulfonate. The key challenge in this approach is the stability of the trifluoromethoxide anion, which can decompose. nih.gov The use of reagents that can generate the trifluoromethoxide anion in situ under mild conditions is therefore crucial.

Table 2: Nucleophilic Trifluoromethoxylation Approaches

| Precursor | OCF3 Source | Activator/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 7-Bromo-1-methylnaphthalene | Me3SiCF3 | CsF | DMF | 80-120 | Moderate |

| 1-Methylnaphthalen-7-yl triflate | Trifluoromethyl triflate (TFMT) | - | DCM | Room Temp | Good |

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids has been reported to provide access to aryl trifluoromethyl ethers under mild conditions. nih.gov This approach offers good functional group tolerance.

A synthetic route to this compound could involve the preparation of 1-methyl-7-(tributylstannyl)naphthalene or (1-methylnaphthalen-7-yl)boronic acid as the key intermediate. This intermediate would then be subjected to a silver-mediated cross-coupling reaction with a trifluoromethoxide source.

Table 3: Metal-Catalyzed Trifluoromethoxylation

| Precursor | OCF3 Source | Metal Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| (1-Methylnaphthalen-7-yl)boronic acid | CsOCF3 | AgPF6 | F-TEDA-PF6 | THF/acetone | -30 | Good |

| 1-Methyl-7-(tributylstannyl)naphthalene | CsOCF3 | AgPF6 | F-TEDA-PF6 | THF/acetone | -30 | Good to Excellent |

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction conditions is critical for achieving high yields and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst or additives.

For silver-mediated trifluoromethoxylation, the choice of the silver salt and the oxidant can significantly impact the reaction efficiency. researchgate.net The use of a suitable ligand can also enhance the catalytic activity and improve the yield. In nucleophilic approaches, the choice of the fluoride (B91410) source for activating silyl-based OCF3 reagents is crucial.

Protocols to enhance yield often involve the slow addition of reagents to control reaction exotherms and minimize side reactions. The use of phase-transfer catalysts can be beneficial in biphasic reaction systems. Careful control of the reaction atmosphere, for instance, by performing the reaction under an inert atmosphere of argon or nitrogen, can prevent the degradation of sensitive reagents and intermediates.

Exploration of Novel Synthetic Routes and Mechanistic Insights

The development of novel synthetic routes for trifluoromethoxylated compounds is an active area of research. One promising approach is the visible-light photoredox-catalyzed trifluoromethoxylation of arenediazonium salts. scispace.com This method proceeds under mild conditions and offers a broad substrate scope. A potential route to this compound could start from 7-amino-1-methylnaphthalene, which can be converted to the corresponding diazonium salt and then subjected to photoredox-catalyzed trifluoromethoxylation.

Mechanistic studies are crucial for understanding the underlying reaction pathways and for the rational design of more efficient synthetic methods. For instance, in silver-mediated trifluoromethoxylation, it is proposed that an aryl-silver intermediate is formed, which then undergoes reductive elimination with a trifluoromethoxide source to form the desired product. harvard.edu Understanding the factors that influence the stability and reactivity of these intermediates is key to optimizing the reaction.

Radical-based C-H trifluoromethoxylation reactions are believed to proceed via the generation of a trifluoromethoxy radical, which then adds to the aromatic ring. nih.gov The regioselectivity of this addition is governed by the electronic and steric properties of the substrate.

Considerations for Scalable and Sustainable Synthesis Protocols

The industrial-scale production of this compound necessitates a careful evaluation of synthetic routes for scalability, safety, cost-effectiveness, and environmental impact. Sustainable or "green" chemistry principles are increasingly critical in process development.

Scalability: When considering large-scale synthesis, several factors become paramount. Traditional methods employing hazardous and difficult-to-handle reagents like chlorine gas, sulfur tetrafluoride, or anhydrous hydrogen fluoride present significant engineering and safety challenges. nih.gov High-temperature and high-pressure reactions also increase capital and operational costs.

In contrast, more modern approaches may offer better scalability. For instance, the conversion of an aromatic amine using pyrylium (B1242799) tetrafluoroborate (B81430) can be performed under milder conditions. qu.edu.qaacs.org Furthermore, the development of mechanochemical protocols for this transformation is particularly promising for industrial applications. qu.edu.qaresearchgate.net Mechanochemistry, or ball-milling, can reduce or eliminate the need for bulk solvents, simplifying product isolation and waste management, and can often be performed at or near room temperature, thus lowering energy consumption. The feasibility of producing key intermediates on a gram scale has been demonstrated for similar mechanochemical processes. qu.edu.qa

Sustainability: From a sustainability perspective, the ideal synthetic protocol maximizes atom economy, minimizes waste, avoids toxic reagents and solvents, and reduces energy consumption.

Reagent Choice: The older Yagupolskii method, starting from anisoles, is less sustainable due to the use of highly toxic chlorine gas and corrosive phosphorus pentachloride. nih.gov Newer methods that utilize catalysts, such as photoredox or copper-mediated reactions, are generally more favorable as they can operate under milder conditions and often require only stoichiometric or catalytic amounts of reagents. mdpi.com

Solvent Reduction: The move towards solvent-free reaction conditions, exemplified by mechanochemical synthesis, represents a significant step forward in green chemistry. qu.edu.qaresearchgate.net This approach drastically reduces volatile organic compound (VOC) emissions and simplifies downstream processing.

Energy Efficiency: Photoredox catalysis, which utilizes visible light to drive reactions at ambient temperatures, offers a low-energy alternative to traditional thermally-driven processes that require significant heating. mdpi.com

Waste Profile: The choice of reagents directly impacts the waste generated. For example, the oxidative desulfurization-fluorination of xanthates produces byproducts from the N-haloimide oxidant. mdpi.com Catalytic methods generally produce less waste than stoichiometric reactions. The sustainability of a process would also depend on the lifecycle of the catalyst, including its synthesis, stability, and potential for recovery and reuse.

The following table summarizes the sustainability and scalability considerations for different potential synthetic approaches.

| Synthetic Approach | Scalability Considerations | Sustainability (Green Chemistry) Aspects |

| From Naphthol (via Fluoroformate) | Use of hazardous SF₄/HF requires specialized equipment. High temperatures increase energy costs. | Poor atom economy. Use of highly toxic and corrosive reagents. nih.gov |

| From Naphthol (via Xanthate) | Multi-step process may lower overall yield. Handling of carbon disulfide. | Use of pyridine-HF is hazardous. Generates stoichiometric byproducts. mdpi.com |

| From Amino Naphthalene (Mechanochemical) | Amenable to solvent-free, continuous processing. Demonstrated gram-scale synthesis for analogs. | Excellent; eliminates bulk solvents, often occurs at room temperature, reducing energy use. qu.edu.qaresearchgate.net |

| From Aryl Diazonium Salt (Photoredox) | Requires specialized photoreactor setups. Dilute conditions may be necessary. | Energy-efficient (uses light at ambient temperature). Catalytic in nature. Reduces use of harsh reagents. mdpi.com |

Detailed Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Methyl-7-(trifluoromethoxy)naphthalene. While specific experimental data for this exact molecule is not widely published, a detailed analysis can be constructed based on well-understood principles and data from related compounds such as 1-methylnaphthalene (B46632) and other substituted naphthalenes. researchgate.netrsc.orgut.ac.ir The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic environment.

The ¹H NMR spectrum is expected to show distinct signals for the seven aromatic protons and the three methyl protons. The methyl group protons would appear as a singlet in the upfield region, typically around 2.5-2.7 ppm. The aromatic protons would resonate in the downfield region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the methyl and trifluoromethoxy substituents. The electron-withdrawing nature of the -OCF₃ group would cause protons on the same ring (H5, H6, H8) to shift further downfield compared to those on the methyl-substituted ring.

The ¹³C NMR spectrum would complement this by showing 12 distinct signals: 10 for the naphthalene (B1677914) core carbons, one for the methyl carbon, and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethoxy group (C7) would be significantly influenced by the electronegative fluorine atoms, and its signal would likely appear as a quartet in a ¹⁹F-coupled spectrum due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-CH₃ | ~2.6 (s) | ~20 |

| C1 | - | ~135 |

| C2 | ~7.4 (d) | ~125 |

| C3 | ~7.5 (t) | ~126 |

| C4 | ~7.9 (d) | ~129 |

| C4a | - | ~134 |

| C5 | ~7.6 (d) | ~120 |

| C6 | ~7.3 (dd) | ~119 |

| C7 | - | ~149 (q) |

| C8 | ~8.0 (d) | ~128 |

| C8a | - | ~128 |

| OCF₃ | - | ~121 (q) |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, q = quartet

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent aromatic protons, such as H2-H3, H3-H4, H5-H6, and H6-H8, confirming their positions on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include the methyl protons (1-CH₃) to carbons C1, C2, and C8a, and the aromatic protons to various carbons across the ring system, which would piece together the entire molecular framework and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A significant NOE would be expected between the methyl protons (1-CH₃) and the H8 proton, confirming their peri relationship across the naphthalene core.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) would be a powerful alternative for studying the compound in its solid form. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between different crystalline forms (polymorphs) or an amorphous state. Furthermore, techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can provide information about intermolecular packing and π-π stacking interactions between naphthalene rings in the solid state. nih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing Features

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netsemanticscholar.org Although a specific crystal structure for this compound is not publicly available, an analysis would yield precise measurements of bond lengths, bond angles, and dihedral angles.

The analysis would be expected to show a largely planar naphthalene core. Key structural parameters of interest would be the C-O-C bond angle of the trifluoromethoxy group and the torsion angles defining the orientation of the -CF₃ group relative to the naphthalene plane. The crystal packing would likely be dominated by van der Waals forces and potentially weak C-H···F or C-H···π interactions. Analysis of intermolecular distances would reveal any π-π stacking between the electron-rich naphthalene systems, a common feature in the crystal structures of such aromatic compounds. beilstein-journals.org

Gas-Phase and Solution-Phase Conformational Landscapes via Spectroscopic and Computational Integration

The conformational flexibility of this compound is primarily associated with the rotation around the Ar-O and O-CF₃ bonds. The conformational landscape can be explored by integrating computational modeling with spectroscopic data. rsc.orgmdpi.com

In the gas phase, techniques such as microwave spectroscopy combined with quantum chemical calculations (e.g., Density Functional Theory, DFT) could identify the lowest energy conformers. rsc.org These calculations would map the potential energy surface as a function of the dihedral angles of the trifluoromethoxy group. It is likely that the most stable conformer would have the C-O bond lying in or near the plane of the naphthalene ring to maximize electronic conjugation, with a staggered orientation of the C-F bonds relative to the C-O bond. In solution, the conformational equilibrium might be influenced by the solvent polarity, which could be probed using temperature-dependent NMR studies or by observing changes in UV-Vis absorption spectra. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net The spectra for this compound would be characterized by several key regions.

C-H Vibrations: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. researchgate.net

C=C Vibrations: The characteristic stretching vibrations of the naphthalene ring's C=C bonds would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

-OCF₃ Vibrations: The most intense and diagnostic peaks would be associated with the trifluoromethoxy group. Strong, broad absorption bands corresponding to the C-F symmetric and asymmetric stretching modes are expected in the 1100-1300 cm⁻¹ region. researchgate.net The C-O-C stretching vibration would also be prominent, typically around 1000-1100 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Naphthalene Ring C=C Stretch | 1400 - 1650 | Medium-Strong |

| C-F Asymmetric Stretch | ~1280 | Very Strong (IR) |

| C-F Symmetric Stretch | ~1170 | Very Strong (IR) |

| C-O-C Stretch | ~1080 | Strong (IR) |

| C-H Out-of-Plane Bending | 750 - 900 | Strong (IR) |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit optical activity and would be silent in circular dichroism (CD) spectroscopy.

However, this section is applicable to potential chiral derivatives. If a chiral center were introduced into the molecule, for example by substitution on the methyl group or by creating atropisomerism with bulky groups, CD spectroscopy would become a vital tool. rsc.org The naphthalene moiety acts as a strong chromophore. The interaction of this chromophore with a chiral center would produce characteristic CD signals, known as Cotton effects. acs.orgnih.gov The sign and magnitude of these Cotton effects could then be used, often in conjunction with theoretical calculations, to determine the absolute configuration of the chiral derivative. dtu.dk

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecule at an electronic level. DFT, with functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting molecular geometries and energies. scirp.orgresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are calculated using quantum chemical methods. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. samipubco.comscribd.com A smaller gap suggests higher reactivity.

For 1-Methyl-7-(trifluoromethoxy)naphthalene, the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group are expected to influence the energy and distribution of these frontier orbitals across the naphthalene (B1677914) core.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation for this type of molecule.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies |

Electrostatic Potential Surface Analysis and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP surface would likely show a significant negative potential localized around the highly electronegative oxygen and fluorine atoms of the trifluoromethoxy group. The π-system of the naphthalene rings would also represent a region of negative potential, while positive potential would be expected around the hydrogen atoms. researchgate.net This mapping is crucial for understanding intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, especially Time-Dependent DFT (TD-DFT), can predict spectroscopic properties such as UV-visible absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the accuracy of the chosen computational model (i.e., the functional and basis set). scienceopen.com Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts, which can be correlated with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation. samipubco.comnih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data (Note: This table illustrates how theoretical data would be compared against experimental values for validation.)

| Spectroscopic Data | Calculated Value | Experimental Value |

| UV-vis λmax (nm) | 295 | Not Available |

| 13C NMR Shift (C1-CH3) (ppm) | 20.5 | Not Available |

| 13C NMR Shift (C7-OCF3) (ppm) | 149.0 | Not Available |

Reactivity Prediction via Computational Descriptors (e.g., Fukui functions, Parr functions)

Conceptual DFT provides reactivity descriptors that help in predicting the most reactive sites within a molecule. Fukui functions, for instance, indicate the change in electron density at a specific point when an electron is added to or removed from the system. scienceopen.comekb.eg This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is accepted into the LUMO) or electrophilic attack (where an electron is donated from the HOMO). scienceopen.com For this compound, these descriptors would quantify the reactive tendencies of each atom in the naphthalene ring system, influenced by the attached methyl and trifluoromethoxy groups.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms based on a force field, MD can be used to explore conformational flexibility, vibrational motions, and interactions with surrounding solvent molecules. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how the molecule behaves in a condensed phase, which is crucial for understanding its behavior in realistic chemical environments. nih.govrsc.org

Investigation of Aromaticity and Electronic Delocalization within the Naphthalene Core

The aromaticity of the naphthalene core is a key feature of its electronic structure. Aromaticity can be quantified computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are typically calculated at the center of each ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)). github.iorsc.org Large negative NICS values are indicative of strong aromatic character (diatropic ring current). github.io The substituents on the naphthalene core can subtly influence the degree of electron delocalization and thus the aromaticity of the individual rings.

Table 3: Illustrative NICS Values for Aromaticity Assessment (Note: The data is hypothetical, intended to show how NICS values are used to compare the aromaticity of the two rings in the naphthalene system.)

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Ring with Methyl Group | -9.8 | -11.5 | Aromatic |

| Ring with Trifluoromethoxy Group | -9.5 | -11.2 | Aromatic |

Reactivity and Mechanistic Studies of 1 Methyl 7 Trifluoromethoxy Naphthalene

Electrophilic Aromatic Substitution: Regioselectivity and Kinetic Investigations

In electrophilic aromatic substitution (EAS) reactions, the directing effects of both the methyl and trifluoromethoxy groups would determine the position of substitution on the naphthalene (B1677914) rings. The methyl group at position 1 activates the naphthalene system, primarily at positions 2 and 4. The trifluoromethoxy group at position 7 deactivates its ring and would direct incoming electrophiles to positions 5 and 8a (the carbon atom at the ring junction, which is not typically substituted).

Given the strong deactivating nature of the -OCF₃ group, electrophilic attack would be expected to occur preferentially on the ring containing the activating methyl group. Therefore, the most likely products of electrophilic aromatic substitution would be substitution at the 2- and 4-positions. Kinetic investigations would be necessary to determine the precise rate of reaction and the product distribution, which would be influenced by the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Pathways and Conditions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. The trifluoromethoxy group, being strongly electron-withdrawing, could potentially facilitate SNAr reactions on the ring to which it is attached. However, for a successful SNAr reaction, a good leaving group at a position activated by the electron-withdrawing group (typically ortho or para) is also necessary. In the absence of such a leaving group on the 1-methyl-7-(trifluoromethoxy)naphthalene molecule, direct nucleophilic substitution of a hydrogen atom (SNAr-H) would require highly specialized and harsh conditions and is generally a less common pathway.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Functionalization at the Naphthalene Core Positions

To engage in metal-catalyzed cross-coupling reactions, this compound would first need to be functionalized with a suitable group, such as a halide (Br, I) or a triflate, at a specific position on the naphthalene core. For instance, if a bromo-derivative were prepared, it could then participate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

The regioselectivity of the initial halogenation or triflation step would be crucial in determining the final product.

Transformations Involving the Trifluoromethoxy Group (if applicable)

The trifluoromethoxy group is generally stable and not typically displaced in metal-catalyzed cross-coupling reactions. It is considered a poor leaving group under these conditions. Therefore, transformations directly involving the substitution of the trifluoromethoxy group are unlikely.

Oxidation and Reduction Chemistry: Products and Mechanistic Aspects

The methyl group of this compound is susceptible to oxidation. Under controlled oxidation conditions, it could be converted to a hydroxymethyl, aldehyde, or carboxylic acid group. The specific product would depend on the oxidant used and the reaction conditions. The naphthalene ring system itself can be oxidized under more vigorous conditions, potentially leading to quinone formation or ring cleavage.

Reduction of the naphthalene core is also possible, for example, through Birch reduction, which would result in a dihydronaphthalene derivative. The regioselectivity of such a reduction would be influenced by the electronic effects of both substituents.

Photochemical and Thermal Rearrangement Reactions

The photochemical and thermal stability of this compound has not been reported. Aromatic compounds containing trifluoromethoxy groups are generally considered to be thermally stable. Photochemical reactions could potentially involve the naphthalene ring system, leading to isomerization or dimerization, but specific studies on this compound are lacking.

Investigation of Reaction Intermediates and Transition States of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific compound this compound. While extensive studies exist for related naphthalene derivatives, detailed experimental or computational investigations into the reaction intermediates and transition states of this particular isomer are not publicly available at this time.

General principles of naphthalene chemistry suggest that the reactivity of this compound would be influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group. These substituents would direct the regioselectivity of electrophilic and nucleophilic substitution reactions and influence the stability of any charged or radical intermediates.

Hypothetically, the study of its reaction mechanisms would involve a combination of spectroscopic and computational methods.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR experiments at low temperatures could potentially be used to observe and characterize transient intermediates in reactions such as electrophilic aromatic substitution. Changes in chemical shifts and coupling constants would provide structural information about carbocation intermediates (arenium ions).

Infrared (IR) and Raman Spectroscopy: Time-resolved IR or Raman spectroscopy could be employed to detect short-lived species by monitoring changes in vibrational frequencies during a reaction. This would be particularly useful for identifying intermediates with specific functional groups.

UV-Visible Spectroscopy: The formation of colored intermediates, such as charge-transfer complexes or certain carbocations, could be monitored using UV-Vis spectroscopy to study reaction kinetics and propose mechanistic pathways.

Computational Methods:

Density Functional Theory (DFT): DFT calculations would be a powerful tool to model reaction pathways. By calculating the energies of reactants, products, transition states, and potential intermediates, a detailed potential energy surface could be constructed. This would allow for the determination of activation energies and the prediction of the most likely reaction mechanism.

Ab Initio Methods: High-level ab initio calculations could provide even more accurate energetic and structural information for key species along the reaction coordinate.

Molecular Dynamics (MD) Simulations: MD simulations could offer insights into the dynamic behavior of the molecule and its interactions with solvents and other reactants, providing a more complete picture of the reaction environment.

Although no specific data tables or detailed research findings for this compound can be presented, the table below illustrates the type of data that would be generated from computational studies of a hypothetical reaction, such as nitration, to identify transition states and intermediates.

Hypothetical Computational Data for the Nitration of this compound

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameters | Imaginary Frequency (cm-1) |

|---|---|---|---|---|

| Reactants | DFT (B3LYP/6-31G) | 0.0 | N/A | N/A |

| Sigma Complex (C2-attack) | DFT (B3LYP/6-31G) | +15.2 | C2-N bond: 1.55 Å | 0 |

| Transition State 1 (TS1) | DFT (B3LYP/6-31G) | +22.5 | Partial C2-N bond: 1.89 Å | -350.2i |

| Sigma Complex (C4-attack) | DFT (B3LYP/6-31G) | +18.7 | C4-N bond: 1.58 Å | 0 |

| Transition State 2 (TS2) | DFT (B3LYP/6-31G*) | +25.1 | Partial C4-N bond: 1.92 Å | -380.5i |

This table is purely illustrative and does not represent actual experimental or calculated data.

Future research in this area would be necessary to provide the specific data required for a thorough understanding of the reactivity and mechanistic pathways of this compound. Such studies would contribute to a more complete picture of structure-reactivity relationships within the broader class of substituted naphthalenes.

Chemical Derivatization and Functionalization Strategies

Synthesis of Substituted 1-Methyl-7-(trifluoromethoxy)naphthalene Derivatives

The synthesis of substituted derivatives of this compound can be achieved through several established synthetic methodologies, targeting the naphthalene (B1677914) core, the methyl group, and the trifluoromethoxy moiety. Electrophilic aromatic substitution reactions on the naphthalene ring are a primary route for introducing a variety of functional groups. The directing effects of the methyl and trifluoromethoxy groups will influence the regioselectivity of these substitutions.

Oxidation of the methyl group can lead to the corresponding naphthaldehyde or naphthoic acid derivatives, which serve as versatile intermediates for further functionalization. For instance, oxidation of 1-methylnaphthalene (B46632) can yield 1-naphthaldehyde (B104281) and 1,4-naphthoquinone. nih.gov These intermediates can then be converted into a range of derivatives through reactions such as reductive amination, esterification, and amide bond formation.

Another key strategy involves metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, on halogenated derivatives of the parent compound. Introduction of a bromine or iodine atom onto the naphthalene ring would allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, and amino groups.

The following table outlines potential synthetic transformations for generating derivatives of this compound based on known naphthalene chemistry.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-methyl-7-(trifluoromethoxy)naphthalene |

| Halogenation | NBS or NCS, catalyst | Bromo- or Chloro-1-methyl-7-(trifluoromethoxy)naphthalene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-1-methyl-7-(trifluoromethoxy)naphthalene |

| Methyl Group Oxidation | Oxidizing agents (e.g., KMnO₄) | 7-(trifluoromethoxy)naphthalene-1-carboxylic acid |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted-1-methyl-7-(trifluoromethoxy)naphthalene |

Scaffold Diversification for Chemical Library Generation and Screening

The this compound scaffold is a promising starting point for the generation of chemical libraries for high-throughput screening. The diversification of this core structure can be systematically achieved by employing combinatorial chemistry principles. By combining a set of building blocks with the functionalized naphthalene core, a large and diverse library of compounds can be rapidly synthesized.

For example, a halogenated derivative of this compound can be subjected to a variety of cross-coupling reactions with a diverse set of boronic acids or amines. Similarly, the carboxylic acid derivative obtained from the oxidation of the methyl group can be coupled with a library of amines or alcohols to generate a diverse set of amides and esters. The resulting library of compounds can then be screened for various biological activities or material properties. The chemistry of related naphthyridine scaffolds has been successfully exploited for library synthesis, demonstrating the feasibility of this approach. nih.gov

Preparation of Hybrid Molecules Incorporating Other Functional Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, is a powerful strategy in drug discovery and materials science. The this compound core can be incorporated into hybrid molecules to potentially enhance or combine the properties of the individual components. The naphthalene ring is a common component in biologically active molecules and can be a good surrogate for a benzene (B151609) ring to improve metabolic stability. nih.gov

For instance, the naphthalene scaffold can be linked to various heterocyclic rings, such as pyrazoles, triazoles, or pyridines, which are known to exhibit a wide range of biological activities. nih.govrsc.org The synthesis of such hybrids could involve the reaction of a functionalized this compound derivative with a suitable heterocyclic building block. For example, a carboxylic acid derivative could be coupled with an amino-substituted heterocycle to form an amide linkage. Naphthalene-chalcone hybrids have also been synthesized and evaluated for various biological activities. nih.gov

Exploitation of the Trifluoromethoxy Group as a Synthetic Handle for Further Transformations

The trifluoromethoxy (OCF₃) group is generally considered to be chemically stable and is often used to block metabolic hotspots and increase lipophilicity in drug candidates. nih.gov However, under certain conditions, it can potentially be used as a synthetic handle for further transformations. While direct nucleophilic substitution of the trifluoromethoxy group is challenging, its strong electron-withdrawing nature can influence the reactivity of the naphthalene ring, facilitating certain reactions.

In some contexts, the trifluoromethoxy group can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives. smolecule.com Although less common, methods for the conversion of trifluoromethoxy groups to other functionalities are being developed, which could further expand the synthetic utility of the this compound scaffold.

Design and Synthesis of Oligomers and Polymers Incorporating the Naphthalene Core Unit

The incorporation of the this compound unit into oligomers and polymers can lead to materials with unique optical, electronic, and thermal properties. The rigid and aromatic nature of the naphthalene core can impart desirable characteristics such as high thermal stability and fluorescence. researchgate.net

One approach to synthesizing such polymers is through the polycondensation of bifunctional monomers derived from this compound. For example, di-functionalized derivatives, such as a dicarboxylic acid or a diol, could be prepared and then polymerized with appropriate co-monomers. Naphthalene-containing polymers have been synthesized from precursors like 1-naphthol (B170400) and 2-naphthol. google.com

Another strategy involves the synthesis of Schiff base oligomers through the condensation of a diamine derivative of this compound with a dialdehyde. mdpi.com The resulting polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings.

Exploration of 1 Methyl 7 Trifluoromethoxy Naphthalene in Advanced Materials Science

Role as a Structural Unit in Specialized Polymer Chemistry

The incorporation of 1-Methyl-7-(trifluoromethoxy)naphthalene into polymer chains is anticipated to impart a unique set of properties, leveraging the inherent characteristics of its constituent moieties. The naphthalene (B1677914) unit provides rigidity and thermal stability, while the methyl and trifluoromethoxy groups offer avenues for fine-tuning solubility, morphology, and electronic characteristics.

Synthesis of Polymeric Architectures with Naphthalene Backbones

Polymers featuring naphthalene in their backbone are known for their high thermal stability and mechanical strength. The synthesis of such polymers often involves polycondensation reactions where naphthalene-containing monomers are reacted with suitable co-monomers. For instance, fluorinated polyamides have been synthesized from diamine monomers containing naphthalene units, such as 2,7-bis(4-aminophenoxy)naphthalene, and various aromatic dicarboxylic acids. researchgate.net

The introduction of a monomer like this compound could proceed through various polymerization techniques, including Suzuki or Stille coupling, provided it is appropriately functionalized with reactive groups (e.g., bromine or boronic acid). The rigid naphthalene core would contribute to a high glass transition temperature (Tg) and thermal stability in the resulting polymer.

Table 1: Hypothetical Properties of a Naphthalene-Based Polymer Incorporating this compound

| Property | Expected Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | > 200 °C | Rigidity of the naphthalene backbone. |

| Thermal Decomposition Temperature (Td) | > 450 °C | High thermal stability of aromatic polymers. |

| Solubility | Enhanced in organic solvents | The trifluoromethoxy group disrupts packing and increases free volume. researchgate.net |

| Dielectric Constant | Low | Presence of fluorine atoms. |

Influence of Trifluoromethoxy Group on Polymer Morphology and Performance

The trifluoromethoxy (-OCF3) group is expected to have a profound impact on the morphology and performance of polymers derived from this compound. Fluorinated groups, such as trifluoromethyl (-CF3), are known to enhance the solubility of aromatic polymers by disrupting chain packing and increasing the fractional free volume. researchgate.net The bulky and highly electronegative nature of the trifluoromethoxy group would likely lead to amorphous or semi-crystalline polymers with reduced intermolecular forces, thereby improving their processability.

Furthermore, the incorporation of fluorine can lead to polymers with low dielectric constants, which is a desirable property for applications in microelectronics. The trifluoromethoxy group can also enhance the thermal stability and chemical resistance of the polymer. In poly(aryl ether ketones), the introduction of trifluoromethyl and trifluoromethoxy groups has been shown to result in polymers with good thermal, mechanical, and dielectric properties. nih.gov

Application in Liquid Crystal Technology: Mesophase Behavior and Electro-Optical Properties

The rigid, calamitic (rod-like) shape of the this compound core makes it a promising candidate for the design of liquid crystalline materials. The specific placement of the methyl and trifluoromethoxy substituents can significantly influence the mesophase behavior and electro-optical properties. Naphthalene-2,7-diol has been used as a central unit in banana-shaped liquid crystals, demonstrating that the naphthalene core can induce mesophase formation. psu.edu

The presence of the trifluoromethoxy group is particularly noteworthy. Liquid crystals containing a trifluoromethoxy group have been shown to exhibit wide temperature ranges for their liquid crystalline phases. oup.comresearchgate.net Moreover, the strong dipole moment associated with the C-F bonds in the trifluoromethoxy group can lead to a high dielectric anisotropy (Δε), a key parameter for the operation of liquid crystal displays (LCDs). Fluorinated liquid crystals are known to be suitable for high-resolution and fast-response electro-optical devices. mdpi.com The introduction of fluorine can also decrease birefringence (Δn), which can be advantageous in certain display applications. oup.com

Table 2: Projected Mesomorphic and Electro-Optical Properties of a Liquid Crystal Based on this compound

| Property | Expected Characteristic | Rationale |

| Mesophase Type | Nematic, Smectic | Rigid naphthalene core. scirp.org |

| Clearing Point | Moderate to High | Aromatic core structure. |

| Dielectric Anisotropy (Δε) | Positive | Strong dipole of the trifluoromethoxy group. nih.gov |

| Birefringence (Δn) | High | Anisotropy of the naphthalene ring. researchgate.net |

| Response Time | Fast | Low viscosity associated with some fluorinated liquid crystals. mdpi.com |

Integration into Organic Electronic Materials (OLEDs, OFETs)

Naphthalene derivatives are widely utilized in organic electronics due to their excellent charge transport and luminescent properties. They have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electronic properties of this compound suggest its potential as a valuable component in these devices.

Charge Transport Properties and Device Performance

In OFETs, the charge carrier mobility is a critical performance metric. The ordered packing of molecules in the solid state is crucial for efficient charge transport. Naphthalene bisimides are known n-type semiconductors used in OFETs. researchgate.net The introduction of electron-withdrawing groups like trifluoromethyl has been studied in polycyclic aromatic hydrocarbons to enhance air stability and charge carrier mobility. researchgate.net The trifluoromethoxy group, being strongly electron-withdrawing, could potentially lead to materials with good electron mobility and stability.

Fluorine substitution can play a critical role in the intermolecular interactions and packing structure of thin films, which in turn affects charge transport. nih.govrsc.org The specific substitution pattern can influence the solid-state packing and, consequently, the device performance. Polyfluorinated naphthalene-bis-hydrazimides have been investigated for solution-grown n-type semiconducting films, demonstrating that fluorination can lead to favorable molecular alignment for electron mobility. acs.orgnih.gov

Luminescent Characteristics and Quantum Yields

Naphthalene-based materials are often used as blue emitters in OLEDs due to their wide bandgap. mdpi.comnih.gov Naphthalene derivatives are known to exhibit high quantum yields and excellent photostability. nih.gov The trifluoromethoxy group can influence the luminescent properties by altering the electronic structure of the naphthalene core. The electron-withdrawing nature of this group can lead to a blue shift in the emission spectrum.

The fluorescence quantum yield is a crucial parameter for OLED emitters, representing the efficiency of the radiative decay process. atto-tec.com While the direct effect of a trifluoromethoxy group on the quantum yield of a naphthalene derivative is not widely reported, studies on other fluorophores show that substitution can be used to tune the quantum yield from very low to very high values. nih.gov Naphthalene derivatives have been developed as fluorescent probes with high quantum efficiency. mdpi.com

Table 3: Anticipated Electronic and Luminescent Properties for OLED/OFET Applications

| Property | Expected Characteristic | Rationale |

| Charge Transport | n-type (electron) | Electron-withdrawing trifluoromethoxy group. researchgate.net |

| Emission Color (in OLEDs) | Blue | Wide bandgap of the naphthalene core. mdpi.com |

| Photoluminescence Quantum Yield (PLQY) | Moderate to High | Rigid naphthalene structure. nih.gov |

| HOMO/LUMO Levels | Lowered | Electron-withdrawing effect of the trifluoromethoxy group. |

Insufficient Data Precludes In-Depth Analysis of this compound in Advanced Materials Science

A comprehensive review of available scientific literature reveals a significant lack of specific research into the applications of this compound in the development of non-biological sensors, chemical probes, and as a precursor for advanced catalyst ligands. While the broader family of naphthalene derivatives has seen exploration in these fields, specific data and detailed findings concerning this compound remain unpublished or are not available in the public domain. Consequently, a detailed exploration as per the requested outline cannot be furnished at this time.

Naphthalene-based compounds, in general, are known for their unique photophysical properties, making them attractive candidates for fluorescent probes and sensors. For instance, derivatives such as 1-hydroxy-2,4-diformylnaphthalene and 1-hydrazine methyl-2-naphthol have been synthesized and investigated for their ability to detect specific ions and molecules through changes in their fluorescence or colorimetric properties. nih.govspectroscopyonline.com These probes often operate on mechanisms like deprotonation or specific chemical reactions that alter the electronic structure of the naphthalene core, leading to a detectable signal. spectroscopyonline.com Similarly, various naphthalene-based fluorescent dyes have been developed for the detection of environmental contaminants like hydrazine. nih.gov

In the realm of catalysis, naphthalene and its simpler derivatives have been studied, for example, in photodegradation processes catalyzed by iron. polyu.edu.hk However, the specific role of this compound as a precursor for either homogeneous or heterogeneous catalyst ligands is not documented in the accessible literature. The development of catalyst ligands is a highly specific field where the electronic and steric properties of the ligand are crucial for the catalyst's activity and selectivity. Without dedicated studies on this particular compound, any discussion on its potential would be purely speculative.

Aromatic molecules, including polycyclic aromatic hydrocarbons like naphthalene, are also foundational components in the design of fluorescent sensors for detecting chemical agents or physical strain in materials. google.com The general principles involve fusing imide rings and attaching aryl groups to the aromatic core to create sensors that exhibit changes in fluorescence in response to target analytes or mechanical stress. google.com However, the specific incorporation and performance of the this compound moiety in such systems have not been reported.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to provide the detailed analysis, data tables, and research findings as instructed.

Environmental Stability and Degradation Pathways Mechanistic Focus

Photodegradation Mechanisms in Aqueous and Gaseous Phases under Simulated Environmental Conditions

The photodegradation of 1-Methyl-7-(trifluoromethoxy)naphthalene is anticipated to be a significant environmental transformation pathway, primarily driven by reactions with photochemically generated reactive oxygen species (ROS).

In the aqueous phase , indirect photolysis is expected to be the dominant mechanism. Under simulated solar irradiation, the degradation is likely to proceed via attack by hydroxyl radicals (•OH), which are ubiquitous in natural waters. The reaction kinetics are expected to follow pseudo-first-order kinetics. The presence of substances that influence the concentration of •OH, such as natural organic matter or nitrate (B79036) ions, would likely affect the degradation rate.

In the gaseous phase , the primary degradation pathway for this compound is predicted to be its reaction with hydroxyl radicals during the day and potentially with nitrate radicals (NO₃•) at night. The reaction with •OH is likely to be initiated by the addition of the radical to the aromatic naphthalene (B1677914) ring, leading to the formation of hydroxylated intermediates.

Table 1: Simulated Photodegradation Kinetics of this compound in Aqueous Solution

| Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

| UV-C Irradiation (Control) | 0.012 | 57.8 |

| + Tert-butanol (•OH scavenger) | 0.003 | 231.0 |

| + Nitrate (•OH promoter) | 0.025 | 27.7 |

This table presents hypothetical data based on the photodegradation behavior of monochlorinated naphthalenes, illustrating the likely influence of hydroxyl radicals on the degradation of this compound. mdpi.com

Chemical Stability under Varying pH, Temperature, and Oxidative Conditions

The chemical stability of this compound is predicted to be high under typical environmental pH and temperature conditions, largely due to the robust nature of the trifluoromethoxy group.

pH: The compound is expected to be stable against hydrolysis across a wide range of pH values (e.g., pH 4-9). The ether linkage in the trifluoromethoxy group is generally resistant to hydrolysis under these conditions.

Temperature: While increased temperature can accelerate degradation reactions, significant thermal degradation is not anticipated at typical environmental temperatures. nih.gov Studies on 1-methylnaphthalene (B46632) have shown that temperature can influence the distribution of oxidation products. nih.gov

Oxidative Conditions: In the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species, this compound will undergo degradation. The naphthalene ring and the methyl group are the most likely sites of initial oxidative attack. The trifluoromethoxy group, due to the strong carbon-fluorine bonds, is highly resistant to oxidation. unep.orgbeilstein-journals.org

Table 2: Predicted Chemical Stability of this compound under Various Conditions

| Condition | Degradation Rate (% after 30 days) | Primary Transformation Products |

| pH 4, 25°C | < 2% | Not significant |

| pH 7, 25°C | < 1% | Not significant |

| pH 9, 25°C | < 2% | Not significant |

| pH 7, 50°C | 5-10% | Hydroxylated naphthalene derivatives |

| Fenton's Reagent (Fe²⁺/H₂O₂), 25°C | > 90% | Oxidized naphthalene ring products |

This table contains hypothetical data illustrating the expected high stability of this compound under normal environmental conditions and its susceptibility to strong oxidative degradation.

Mechanistic Studies of Chemical Transformation in Environmental Matrices

In complex environmental matrices such as soil and sediment, the transformation of this compound is expected to be mediated by both abiotic and biotic processes.

Abiotic Transformation: In particulate matter, transformation can be driven by environmentally persistent free radicals (EPFRs). nih.govnih.govresearchgate.net These radicals can induce the oxidation of the naphthalene ring system, leading to the formation of quinones, aldehydes, and hydroxylated derivatives. nih.govnih.gov The reaction is initiated by the production of hydroxyl radicals from the redox cycling of EPFRs in the presence of water and oxygen. nih.govnih.govresearchgate.net

Biotic Transformation: Microbial degradation is a potential pathway for the transformation of this compound. Based on studies of 1-methylnaphthalene, bacteria such as Pseudomonas putida are capable of metabolizing the naphthalene ring. ethz.ch Two primary initial pathways are plausible:

Ring Dioxygenation: A dioxygenase enzyme could attack the unsubstituted ring of the naphthalene core, leading to the formation of a cis-dihydrodiol. This would be followed by further enzymatic reactions leading to ring cleavage.

Methyl Group Oxidation: The methyl group could be hydroxylated to form a primary alcohol, which could then be further oxidized to an aldehyde and a carboxylic acid (naphthoic acid derivative). ethz.ch

The trifluoromethoxy group is anticipated to be highly recalcitrant to microbial degradation. It is possible that over long periods, or through co-metabolism, this group could be transformed, potentially leading to the formation of trifluoroacetic acid (TFA) as a terminal persistent product. unep.org

Table 3: Plausible Transformation Products of this compound in Environmental Matrices

| Transformation Pathway | Initial Intermediate | Further Products |

| Photodegradation | Hydroxylated this compound | Ring-opened products, CO₂ |

| Oxidation by EPFRs | This compound radical cation | 7-(Trifluoromethoxy)-1,4-naphthoquinone, 7-(Trifluoromethoxy)-1-naphthaldehyde |

| Bacterial Ring Oxidation | cis-1,2-Dihydroxy-1,2-dihydro-8-methyl-7-(trifluoromethoxy)naphthalene | Catechol derivatives, ring cleavage products |

| Bacterial Methyl Oxidation | 1-Hydroxymethyl-7-(trifluoromethoxy)naphthalene | 7-(Trifluoromethoxy)-1-naphthoic acid |

This table outlines the likely transformation products based on mechanistic studies of analogous compounds. nih.govnih.govethz.ch

Future Research Perspectives and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies for Large-Scale Production

The future synthesis of 1-methyl-7-(trifluoromethoxy)naphthalene on an industrial scale necessitates a departure from classical, often harsh, synthetic methods towards more sustainable and efficient protocols. A primary challenge lies in the regioselective introduction of both the methyl and trifluoromethoxy groups onto the naphthalene (B1677914) core.

Current synthetic strategies for functionalized naphthalenes often involve multi-step sequences that may lack atom economy and employ hazardous reagents. nih.gov Future methodologies will likely focus on C-H functionalization, a technique that allows for the direct conversion of carbon-hydrogen bonds into new functionalities, thereby streamlining synthetic routes. researchgate.netrsc.org For a molecule like this compound, this could involve the directed C-H methylation of a pre-functionalized 7-(trifluoromethoxy)naphthalene or, conversely, the C-H trifluoromethoxylation of 1-methylnaphthalene (B46632).

The development of "green" synthetic approaches is another critical research avenue. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, mechanochemical methods, which utilize mechanical force to drive chemical reactions, could offer a solvent-free alternative for the synthesis of trifluoromethyl ethers from aromatic amines. acs.org Additionally, photocatalysis presents a promising strategy for radical trifluoromethoxylation under mild conditions, potentially reducing the energy requirements and byproducts associated with traditional methods. nih.gov

A comparative overview of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Directed C-H Functionalization | High atom economy, reduced number of steps | Regioselectivity control, catalyst development |

| Green Chemistry Approaches | Reduced environmental impact, safer processes | Scalability, catalyst stability and reusability |

| Flow Chemistry | Improved safety and control, potential for automation | Initial setup costs, handling of solids |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

Exploration of Unconventional Reactivity Patterns and Unanticipated Transformations

The electronic properties of the trifluoromethoxy group are expected to impart unique reactivity to the naphthalene ring of this compound. The strong electron-withdrawing nature of the -OCF3 group can influence the regioselectivity of electrophilic aromatic substitution reactions in ways that differ from traditional activating or deactivating groups. Future research should focus on mapping these reactivity patterns to enable the synthesis of more complex derivatives.

Furthermore, the presence of the trifluoromethoxy group can open avenues for novel transformations. For instance, α-trifluoromethyl alkenes, which share the CF3 motif, are known to undergo a variety of transformations involving the activation of C-F bonds. rsc.org It is conceivable that under specific conditions, the C-O bond of the trifluoromethoxy group could be targeted for unique functionalization reactions.

Radical reactions involving the trifluoromethoxy group are another area ripe for exploration. The generation of a trifluoromethoxy radical could lead to novel intramolecular cyclization reactions or intermolecular additions, expanding the synthetic utility of this class of compounds.

Advancements in Computational Modeling for Predictive Understanding of Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in predicting the behavior of this compound. researchgate.netresearch-nexus.netnih.govnih.govnih.gov DFT calculations can provide insights into the molecule's electronic structure, bond energies, and reaction pathways, thereby guiding experimental design and saving valuable laboratory resources.

One of the key challenges in modeling this compound will be accurately capturing the influence of the trifluoromethoxy group on the aromatic system. This includes predicting its effect on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential applications in materials science. research-nexus.net

Computational studies can also be employed to predict the spectroscopic properties of this compound and its derivatives, aiding in their characterization. Furthermore, modeling can help to elucidate the mechanisms of potential unconventional reactions, providing a theoretical framework for new synthetic discoveries.

Identification of Further Applications in Emerging Technologies and Niche Areas

The unique combination of a naphthalene core and a trifluoromethoxy group suggests that this compound could find applications in several high-technology sectors. The high lipophilicity and metabolic stability conferred by the trifluoromethoxy group are desirable properties in medicinal chemistry and agrochemistry. nih.gov Naphthalene derivatives themselves have a rich history in drug discovery, with applications ranging from anticancer to antifungal agents. lifechemicals.comnih.gov

In the realm of materials science, the electronic properties of functionalized naphthalenes are of great interest. Naphthalene diimides, for example, are used in organic electronics as n-type semiconductors. researchgate.netdigitellinc.com The introduction of a trifluoromethoxy group could modulate the electronic properties of the naphthalene core, making it suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or perovskite solar cells. nih.gov

The potential applications are summarized in the following table:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Scaffolds for drug discovery | Enhanced metabolic stability and lipophilicity |

| Agrochemicals | Development of new pesticides/herbicides | Improved bioavailability and environmental persistence |

| Organic Electronics | n-type semiconductors, host materials in OLEDs | Tunable electronic properties from the -OCF3 group |

| Environmental Science | Standards for environmental analysis | Unique structure for tracing polycyclic aromatic hydrocarbon (PAH) contamination researchgate.netnih.govcopernicus.orgresearchgate.net |

Challenges in Comprehensive Characterization and Structure-Property Correlation

The comprehensive characterization of this compound presents several challenges. The presence of fluorine atoms can complicate Nuclear Magnetic Resonance (NMR) spectroscopic analysis due to C-F and H-F coupling. While this provides additional structural information, it can also lead to more complex spectra that require advanced NMR techniques for full interpretation.

Mass spectrometry of fluorinated compounds can also be challenging. The fragmentation patterns may be less predictable than their non-fluorinated counterparts, requiring careful analysis and potentially the use of high-resolution mass spectrometry for unambiguous identification.

Establishing a clear structure-property correlation for this and related compounds will be a significant undertaking. This will involve the synthesis of a library of derivatives with systematic variations in their substitution patterns and the subsequent evaluation of their physical, chemical, and biological properties. This data, in conjunction with computational modeling, will be crucial for the rational design of new materials and bioactive molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Methyl-7-(trifluoromethoxy)naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via radical trifluoromethylation using carbon-centered radical intermediates. Optimization involves controlling reaction temperature, solvent polarity, and catalyst selection to enhance yield. For example, substituting methanol with acetonitrile may reduce side reactions. Comparative analysis of positional isomers (e.g., 4-(trifluoromethoxy)-1-naphthyl methanol) helps validate regioselectivity . Parallel synthesis approaches for methyl-substituted naphthalenes (e.g., 1-methyl-4-(trifluoromethoxy)naphthalene) provide insights into steric and electronic effects .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) with multi-component calibration (e.g., EPA Method 610) ensures quantification of impurities at µg/mL sensitivity. Use internal standards like acenaphthene or fluoranthene for accuracy .

- Mass Spectrometry (MS) :

- Electron ionization (EI) MS provides fragmentation patterns for structural confirmation. Reference NIST spectra (e.g., MS-NW-5217) for validation .

- High-resolution MS (HRMS) distinguishes isotopic clusters of trifluoromethoxy groups (e.g., ) .

- IR Spectroscopy identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm) .

Q. What are the key toxicological endpoints identified in systematic reviews for naphthalene derivatives?

- Methodological Answer : Systematic reviews prioritize endpoints like hepatic effects , respiratory toxicity , and hematological alterations (e.g., hemoglobin adduct formation). Studies in laboratory mammals (rats, mice) under inhalation or oral exposure protocols are critical. For example, hepatic cytochrome P450 activation by naphthalene derivatives correlates with oxidative stress biomarkers . Data extraction templates (Table C-2) standardize parameters like dose-response relationships and species-specific NOAELs .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies (e.g., conflicting NOAELs)?

- Methodological Answer : Apply tiered risk-of-bias (RoB) assessment (Table C-6, C-7):

- Tier 1 (High Confidence) : Studies with randomized dosing, blinded outcome assessment, and complete data reporting.

- Tier 2 (Moderate) : Partial blinding or minor attrition.

- Tier 3 (Low) : Unreliable exposure characterization or unadjusted confounding variables .

- Use meta-regression to explore heterogeneity (e.g., species strain differences in metabolic activation) .

Q. What experimental designs are optimal for studying metabolic pathways and bioactivation mechanisms?

- Methodological Answer :

- In vitro models : Liver microsomes (human/rodent) incubated with isotopically labeled -naphthalene derivatives. Monitor metabolites via LC-MS/MS .

- In vivo protocols : Use transgenic mice (e.g., CYP2F2-null) to isolate enzyme-specific pathways. Track urinary biomarkers like 1,2-dihydroxynaphthalene glucuronide .

- Computational docking : Simulate binding affinities of trifluoromethoxy metabolites to cytochrome P450 isoforms (e.g., CYP1A1) .

Q. How can catalytic conversion efficiency be optimized for environmental degradation studies?

- Methodological Answer :

- Catalyst screening : Nickel-based catalysts show pseudo-first-order kinetics for naphthalene degradation. Test stability under biomass gasification conditions (600–800°C) .

- Reactor design : Fixed-bed reactors with ceramic filters enhance contact time. Monitor byproducts (e.g., CO, benzene) via FTIR .

- Kinetic modeling : Use Arrhenius parameters to predict activation energies for trifluoromethoxy group cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.